molecular formula C14H16N2OS B2674309 6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone CAS No. 478078-57-8

6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone

Cat. No.: B2674309
CAS No.: 478078-57-8
M. Wt: 260.36
InChI Key: YYLRWVRZCDCWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone is a chemical compound with the molecular formula C14H16N2OS It is a pyrimidinone derivative characterized by the presence of an ethyl group, a methylbenzyl group, and a sulfanyl group attached to the pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone typically involves the reaction of 6-ethyl-4(3H)-pyrimidinone with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidinone core or the attached groups.

    Substitution: The ethyl and methylbenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified pyrimidinone derivatives.

    Substitution: Various substituted pyrimidinone derivatives.

Scientific Research Applications

6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group and the pyrimidinone core are likely involved in binding interactions with these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-2-[(4-chlorobenzyl)sulfanyl]-4(3H)-pyrimidinone
  • 6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone
  • 6-ethyl-2-[(4-nitrobenzyl)sulfanyl]-4(3H)-pyrimidinone

Uniqueness

6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone is unique due to the presence of the methylbenzyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

4-ethyl-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-3-12-8-13(17)16-14(15-12)18-9-11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLRWVRZCDCWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.